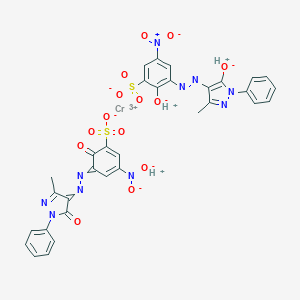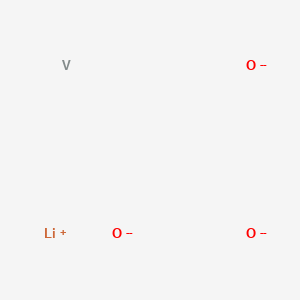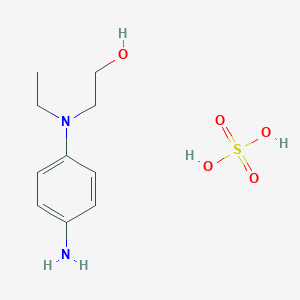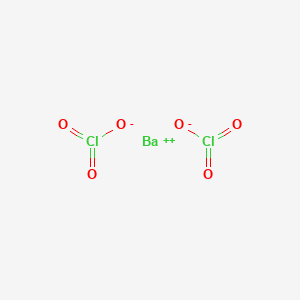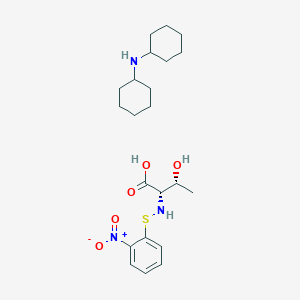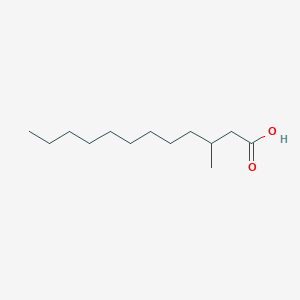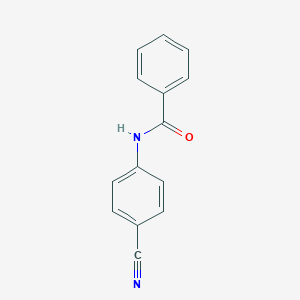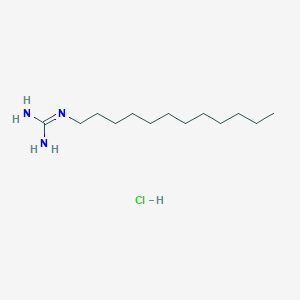
Dodecylguanidine hydrochloride
Vue d'ensemble
Description
Dodecylguanidine hydrochloride (DGH) is a colorless to light yellow liquid at ambient temperatures, possessing a glycol odor . It is the “active” ingredient in several Environmental Protection Agency (EPA) registered products . It is used as an antibacterial agent and an antifungal agrochemical . It can act as both an inhibitor and activator of enzymes.
Synthesis Analysis
Dodecylguanidine hydrochloride is used in wastewater treatment. It forms micelles with anionic detergents and organic solutes, which are then removed from the water .Chemical Reactions Analysis
A gas chromatographic method was developed for the determination of n-dodecylguanidine hydrochloride used as a sanitary finishing agent in fabrics . The n-dodecylguanidine was obtained from an aliquot of the sample solution by extraction with chloroform under alkaline conditions and then derivatized to 2-n-dodecylamino-4, 6-dimethylpyrimidine by refluxing with acetylacetone for 1 h in toluene .Physical And Chemical Properties Analysis
Dodecylguanidine hydrochloride is soluble in water, with a boiling point of 108°C (226.4°F) and a flash point of 109°C (228.2°F) in a closed cup . Its molecular formula is C13H30ClN3 and it has a molecular weight of 263.85 g/mol .Applications De Recherche Scientifique
Textile Industry : It's used as a sanitary finishing agent in fabrics, with an established gas chromatographic method for its determination in textile products (Suzuki et al., 1988).
Surfactant Properties : Synthesized as a cationic surfactant, it exhibits properties like surface activity, foaming, emulsifying power, and antimicrobial capacity. It's effective against bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans (Zhi, 2013).
Antimicrobial Agent : Causes extensive damage to the cytoplasmic membrane of Pseudomonas syringae, leading to cell death (Cabral, 1991).
Self-Assembly in Surfactants : Its introduction into surfactant molecules increases assembly formability, affecting properties like Kraft point and micellar aggregation number (Miyake, Yamada, & Oyama, 2008).
Critical Micelle Concentration : Studies on dodecylguanidine monoacetate (dodine) determined its critical micelle concentrations, which are essential for understanding its behavior in solutions (Cabral & Smith, 1992).
Effect on Intestinal Morphology in Rats : Subchronic administration of dodine (n-dodecylguanidine acetate) showed significant effects on the protein contents and enzymatic activity in the rat small intestine (Mitjans & Vinardell, 1998).
Antibacterial Mode of Action : Dodine induces rapid degradation and release of RNA, cell lysis, and formation of membranous structures in Pseudomonas syringae (Cabral, 1992).
Effects on Potassium Channels : n-Dodecylguanidine affects A-type K+ channels in Xenopus oocytes and canine ventricular myocytes, indicating its potential in modulating ion channel function (Yao et al., 1995).
Toxicity Evaluation : In vitro and in vivo toxicity assessments of dodecylguanidine hydrochloride show its cytotoxic nature and potential harmful pulmonary effects (Lim et al., 2020).
Interaction with Biological Substances : The interaction of dodecylguanidine hydrochloride with bovine serum albumin and liposomes indicates its potential for use in biochemical studies (Miyake, Nishikawa, & Abe, 2010).
Membrane Damage in Bacteria : High concentrations of dodine induce severe membrane damage in Pseudomonas syringae, influencing its viability (Cabral, 1993).
Poliovirus Infectivity Inhibition : Guanidine derivatives, including dodecylguanidine, have shown potential in reducing the infectivity of viruses like polioviruses (Loddo et al., 1962).
Safety And Hazards
Dodecylguanidine hydrochloride is corrosive to the eyes, skin, and mucus membranes . Symptoms of inhalation may include adverse respiratory effects including cough, tightness of chest, and shortness of breath . The component is harmful if swallowed or inhaled . Corrosive symptoms of ingestion may include coughing, burning, ulceration, and pain .
Propriétés
IUPAC Name |
2-dodecylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMKPKRNUNDACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
112-65-2 (Parent) | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0035954 | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylguanidine hydrochloride | |
CAS RN |
13590-97-1 | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-dodecyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLGUANIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C056Z8HKFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
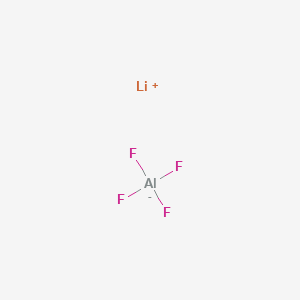
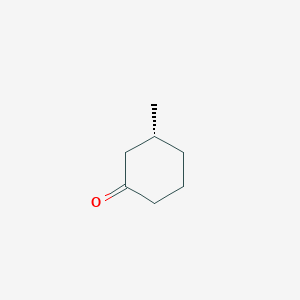
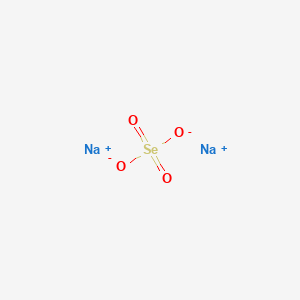
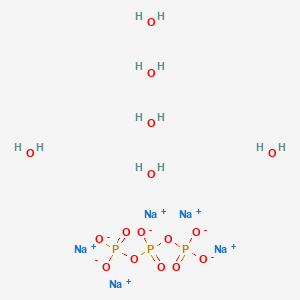
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
